4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate
Description
4-[(E)-2-(Pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate is a heterocyclic compound featuring a pyridine ring connected via an ethenyl (E-configuration) linker to a phenyl group, which is esterified with thiophene-2-carboxylic acid. This structure combines aromaticity, conjugation, and polar functional groups, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S/c20-18(17-5-3-13-22-17)21-16-10-7-14(8-11-16)6-9-15-4-1-2-12-19-15/h1-13H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFXUMKMHNPFL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Stille coupling reaction , where a thiophene-2-carboxylate derivative is coupled with a pyridin-2-yl ethenyl phenyl boronic acid derivative under palladium catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions would be crucial to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridinylamine derivatives.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : 2-(pyridin-2-yl)ethenylphenylamine.
Substitution: : Bromo- or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the pyridine moiety may bind to nucleic acids or proteins. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Ethynyl vs. Ethenyl Linkers
- Ethynyl Analog (): The compound 5 in features an ethynyl (C≡C) linker, providing rigidity and extended conjugation. This structural difference impacts electronic properties (e.g., absorption spectra) and reactivity.
Functional Group Variations
- Thiophene-2-carboxylate Ester (Target) : The ester group balances lipophilicity and hydrolytic stability. Compared to carboxylic acids, esters are less polar but more metabolically stable than amides.
- Thiophene-2-carbonyl () : Replacing the ester with a ketone (carbonyl) increases polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets but reduce membrane permeability .
- Carboxamides and Sulfonamides () : Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide feature sulfonamide or carboxamide groups, which are more polar and resistant to hydrolysis than esters. Such groups are common in pharmaceuticals for improved solubility and target binding .
Heterocyclic Systems
- Benzoxazole Derivatives () : Fluorescent brighteners like 2-[4-[(E)-2-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole utilize benzoxazole rings for UV absorption and fluorescence. In contrast, the target compound’s thiophene and pyridine rings may prioritize electronic delocalization for bioactivity over luminescence .
- Thiazole/Imidazole Derivatives () : Compounds such as 2-(3-pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide incorporate thiazole or imidazole rings, which are nitrogen-rich and often enhance metabolic stability or metal-binding capabilities compared to thiophene-based structures .
Physical and Chemical Properties
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